2,1,3-Benzoxadiazole-4,7-diamine
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Overview
Description
2,1,3-Benzoxadiazole-4,7-diamine is a heterocyclic compound that has garnered significant interest in various scientific fields due to its unique structural and electronic properties. This compound is part of the broader family of benzoxadiazoles, which are known for their applications in organic electronics, fluorescent dyes, and as building blocks in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,1,3-Benzoxadiazole-4,7-diamine typically involves the cyclization of o-phenylenediamine with nitrous acid, followed by further functionalization. One common method includes the bromination of 2,1,3-benzoxadiazole with bromine in the presence of iron to yield 4,7-dibromo-2,1,3-benzoxadiazole, which can then be further reacted to introduce amino groups .
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,1,3-Benzoxadiazole-4,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can yield dihydrobenzoxadiazole derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Bromine, nitric acid, or sulfuric acid under controlled conditions.
Major Products:
Oxidation: Quinoxaline derivatives.
Reduction: Dihydrobenzoxadiazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated benzoxadiazole derivatives.
Scientific Research Applications
2,1,3-Benzoxadiazole-4,7-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 2,1,3-Benzoxadiazole-4,7-diamine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit glutathione S-transferases, enzymes involved in detoxification processes. This inhibition can lead to the induction of apoptosis in cancer cells by activating stress-related pathways such as the c-Jun N-terminal kinase (JNK) pathway .
Comparison with Similar Compounds
2,1,3-Benzothiadiazole: Known for its strong electron-withdrawing properties and applications in organic electronics.
2,1,3-Benzoselenadiazole: Similar in structure but contains selenium, offering different electronic properties.
4,7-Dibromo-2,1,3-benzoxadiazole: A halogenated derivative used in further functionalization reactions
Uniqueness: 2,1,3-Benzoxadiazole-4,7-diamine stands out due to its dual amino groups, which enhance its reactivity and potential for forming diverse derivatives. This makes it particularly valuable in the synthesis of complex molecules and materials with specific electronic properties .
Properties
CAS No. |
215860-46-1 |
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Molecular Formula |
C6H6N4O |
Molecular Weight |
150.14 g/mol |
IUPAC Name |
2,1,3-benzoxadiazole-4,7-diamine |
InChI |
InChI=1S/C6H6N4O/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H,7-8H2 |
InChI Key |
QJPAUBXNKLEOLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)N)N |
Origin of Product |
United States |
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